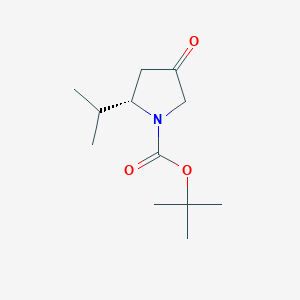

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides.

Formation of the tert-Butyl Ester: The tert-butyl ester can be formed by reacting the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes may be employed.

Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

化学反应分析

Oxidation and Reduction Reactions

The 4-oxo group in the pyrrolidine ring undergoes selective oxidation and reduction under controlled conditions:

-

Key Insight : Reduction with NaBH₄ preserves the stereochemistry at C2 but introduces a hydroxyl group at C4 with moderate diastereoselectivity. Catalytic hydrogenation achieves higher enantiopurity due to substrate-directed hydrogenation .

Nucleophilic Substitution at the Carbonyl Group

The 4-oxo group participates in nucleophilic additions, enabling functionalization of the pyrrolidine scaffold:

| Reagent | Product | Stereochemical Outcome | Application |

|---|---|---|---|

| Grignard reagents (e.g., R-MgX) | (2S)-2-isopropyl-4-alkyl/aryl-pyrrolidine-1-carboxylate | Retention of C2 configuration | Synthesis of branched amines |

| NH₂OH·HCl | (2S)-2-isopropyl-4-oximino-pyrrolidine-1-carboxylate | Syn-addition of oxime group | Intermediate for heterocycles |

Ring-Opening and Functionalization

The tert-butyl ester acts as a protecting group, enabling regioselective ring-opening reactions:

Example Reaction Pathway:

-

Acid-Catalyzed Hydrolysis :

-

Reagent: HCl in dioxane/H₂O

-

Product: (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylic acid

-

Yield: 85%.

-

-

Enolate Alkylation :

Cycloaddition and Tandem Reactions

The compound participates in [3+2] cycloadditions and tandem processes to form polycyclic frameworks:

Comparative Reactivity of Analogues

The isopropyl substituent at C2 significantly influences reactivity:

Stereochemical Outcomes

The (2S) configuration directs asymmetric induction in downstream reactions:

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Synthetic Routes

The synthesis typically involves:

- Formation of the Pyrrolidine Ring: Achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Alkylation: The introduction of the isopropyl group via alkylation reactions using isopropyl halides.

- Esterification: The formation of the tert-butyl ester from carboxylic acids and tert-butyl alcohol.

Biological Research

Enzyme Mechanisms and Inhibitors

In biological studies, tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate aids in investigating enzyme mechanisms. It is utilized to develop enzyme inhibitors that can modulate biological pathways, making it valuable in drug discovery.

Case Study: Enzyme Inhibition

Research has shown that derivatives of this compound can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for diseases such as cancer and diabetes.

Pharmaceutical Development

Drug Design

The compound's unique structure makes it an attractive scaffold for designing new therapeutic agents. Its ability to interact with various biological targets allows researchers to explore its potential in developing novel pharmaceuticals .

Mechanism of Action

The mechanism involves binding to active sites of enzymes or receptors, altering their conformation or activity. This modulation can lead to significant changes in cellular processes, which is critical for therapeutic applications.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound is used as an intermediate in synthesizing fine chemicals and agrochemicals. Its stability and reactivity under various conditions make it suitable for large-scale production processes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Used as a building block and chiral auxiliary in asymmetric synthesis |

| Biological Research | Investigates enzyme mechanisms and develops enzyme inhibitors |

| Pharmaceuticals | Serves as a scaffold for drug design targeting various diseases |

| Industrial Use | Acts as an intermediate in producing fine chemicals and agrochemicals |

作用机制

The mechanism of action of tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or by altering their conformation. This modulation can lead to changes in cellular processes and physiological responses.

相似化合物的比较

Similar Compounds

- tert-Butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate

- tert-Butyl (2S)-2-ethyl-4-oxopyrrolidine-1-carboxylate

- tert-Butyl (2S)-2-propyl-4-oxopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is unique due to the presence of the isopropyl group at the 2-position of the pyrrolidine ring. This structural feature imparts distinct steric and electronic properties to the compound, influencing its reactivity and interactions with molecular targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry.

生物活性

Tert-butyl (2S)-2-isopropyl-4-oxopyrrolidine-1-carboxylate is a chemical compound with significant potential in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is integral to its biological activity. The presence of the tert-butyl and isopropyl groups enhances its structural properties, making it a valuable scaffold for drug development and enzyme studies.

- Molecular Formula : C12H21NO3

- Molecular Weight : 225.30 g/mol

- Structural Features : Contains a five-membered nitrogen-containing heterocycle (pyrrolidine) with functional groups that may influence its biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. Its biological activity can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : It can potentially bind to receptors, influencing signal transduction pathways and cellular responses.

- Hydrophobic Interactions : The structural characteristics allow for hydrophobic interactions with lipid membranes or protein structures.

The mechanism by which this compound exerts its biological effects involves:

- Binding to active sites of enzymes or receptors.

- Altering the conformation of target proteins, thereby affecting their function.

- Potentially influencing downstream signaling pathways that regulate various physiological processes.

Case Studies

-

Enzyme Interaction Studies :

- A study highlighted the compound's potential to inhibit certain enzymes involved in metabolic pathways, suggesting its use as a lead compound in drug discovery targeting metabolic disorders.

- Kinetic studies demonstrated that at concentrations around 50 μM, significant inhibition was observed in enzyme assays, indicating effective modulation of enzymatic activity.

-

Receptor Modulation :

- Research indicated that the compound could interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways. This suggests applications in treating conditions such as anxiety or depression.

-

Antimicrobial Activity :

- Investigations into the antimicrobial properties revealed promising results against several bacterial strains, indicating potential uses in developing new antibiotics.

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl (2R)-2-isopropyl-4-oxopiperidine-1-carboxylate | C12H21NO3 | Different stereochemistry | Moderate enzyme inhibition |

| Tert-butyl 4-cyano-2-isopropyl-3-oxopyrrolidine-1-carboxylate | C13H20N2O3 | Contains a cyano group | Enhanced receptor binding |

| N-Boc-(S)-proline | C10H17NO3 | Common amino acid derivative | Significant role in peptide synthesis |

属性

IUPAC Name |

tert-butyl (2S)-4-oxo-2-propan-2-ylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-8(2)10-6-9(14)7-13(10)11(15)16-12(3,4)5/h8,10H,6-7H2,1-5H3/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZQBWOKRKDZQZ-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC(=O)CN1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。